![molecular formula C12H16N6O2S B2903066 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 1058231-86-9](/img/structure/B2903066.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These compounds have been evaluated for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the triazolopyrimidine moiety is known to contribute to antimicrobial properties . Research indicates that derivatives of triazolopyrimidine can be effective against a variety of microorganisms, making this compound a candidate for further study in the development of new antimicrobial drugs.
Anticancer Properties
The structural analogs of triazolopyrimidines have shown promise in anticancer research. Compounds with similar structures have been found to inhibit certain types of cancer cells . The electron-donating groups present in these compounds can enhance their antitumor activity, suggesting that 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone could be explored for its potential anticancer effects.
c-Met Inhibitors
The c-Met receptor tyrosine kinase is a significant target in cancer therapy. Some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines have been synthesized as potential c-Met inhibitors . Given the structural similarity, our compound of interest could be investigated for its efficacy in inhibiting the c-Met receptor, which could have implications in treating various cancers.
Antitumor Activity
Pyrido[2,3-d]pyrimidine derivatives, which are structurally related to our compound, have demonstrated antitumor activities. The presence of specific functional groups can influence the activity, suggesting that 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone could be modified to enhance its antitumor properties .
Enzyme Inhibition
Compounds containing the triazolopyrimidine scaffold have been associated with enzyme inhibition, which is crucial in the treatment of various diseases. For instance, they can act as inhibitors of bacterial DNA gyrase B, which is a promising target for antibacterial drug development .
Pharmacophore in Drug Design
The triazolopyrimidine core is a common pharmacophore in drug design due to its versatility and the range of biological activities it can impart. This makes 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone a valuable scaffold for the synthesis of new drugs with potential applications in treating a wide array of conditions .
Mechanism of Action
Target of Action
Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Docking studies of related compounds suggest that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity .
Biochemical Pathways
Compounds with similar structures have been shown to affect cell cycle progression, likely through their inhibition of cdk2 .
Result of Action
Related compounds have been shown to have antiproliferative activity against several cancer cell lines . They have also been reported to induce apoptosis in cancer cells .
properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-2-18-11-10(15-16-18)12(14-8-13-11)21-7-9(19)17-3-5-20-6-4-17/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSQGWBPPKSMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCOCC3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.